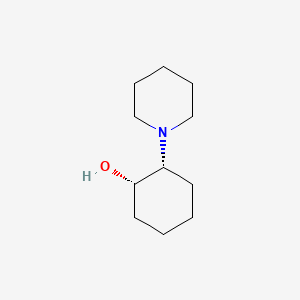

cis-2-Piperidinocyclohexan-1-ol

Descripción

cis-2-Piperidinocyclohexan-1-ol is a cyclohexanol derivative featuring a piperidine ring substituted at the 2-position of the cyclohexanol backbone in a cis-configuration. The compound’s stereochemistry is critical, as the spatial arrangement of the hydroxyl (-OH) and piperidine groups influences its physicochemical properties and reactivity. Synthetically, this compound and its trans-isomer were first reported by Drefahl et al. (1966), who prepared a series of 1-substituted cis- and trans-2-piperidinocyclohexanol derivatives via nucleophilic substitution reactions . While the provided evidence lacks explicit data on its melting point, solubility, or biological activity, structural analogs suggest that the piperidine moiety enhances basicity and polar surface area compared to unsubstituted cyclohexanol.

Propiedades

Número CAS |

7583-84-8 |

|---|---|

Fórmula molecular |

C11H21NO |

Peso molecular |

183.29 g/mol |

Nombre IUPAC |

(1S,2R)-2-piperidin-1-ylcyclohexan-1-ol |

InChI |

InChI=1S/C11H21NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h10-11,13H,1-9H2/t10-,11+/m1/s1 |

Clave InChI |

UXCABTUQGBBPPF-MNOVXSKESA-N |

SMILES |

C1CCN(CC1)C2CCCCC2O |

SMILES isomérico |

C1CCN(CC1)[C@@H]2CCCC[C@@H]2O |

SMILES canónico |

C1CCN(CC1)C2CCCCC2O |

Otros números CAS |

7583-84-8 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

cis- vs. trans-2-Piperidinocyclohexan-1-ol

The stereochemical relationship between the hydroxyl and piperidine groups defines key differences:

- Intramolecular Interactions: The cis-isomer may exhibit intramolecular hydrogen bonding between the -OH and piperidine’s nitrogen, reducing its solubility in nonpolar solvents.

- Reactivity : Steric hindrance in the cis-isomer could slow nucleophilic attacks on the piperidine nitrogen, whereas the trans-isomer’s open conformation might favor reactivity.

Cyclohexanol Derivatives

- Basicity: The piperidine group in cis-2-Piperidinocycloclohexan-1-ol confers basicity (pKa ~11 for piperidine), unlike neutral cyclohexanol or acidic carboxylic acid derivatives .

- Solubility: Compared to cyclohexanol, the cis-isomer’s polarity may enhance solubility in polar solvents but reduce it in hydrophobic media.

Piperidine/Pyrrolidine Analogs

- N-Methyl-2-pyrrolidone (NMP): A cyclic amide with a 5-membered ring. Unlike cis-2-Piperidinocyclohexan-1-ol, NMP is aprotic, highly polar, and used as an industrial solvent. Its lack of a hydroxyl group eliminates H-bonding capacity .

- (R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine : A pyrrolidine derivative with chiral centers. The smaller 5-membered ring increases ring strain but may improve membrane permeability in biological systems compared to piperidine analogs .

Long-Chain Alcohols (e.g., Dodecan-1-ol)

While dodecan-1-ol is a linear primary alcohol, its hydrophobic C12 chain contrasts sharply with cis-2-Piperidinocyclohexan-1-ol’s cyclic, polar structure. Dodecan-1-ol’s low water solubility and use in surfactants highlight functional differences .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.